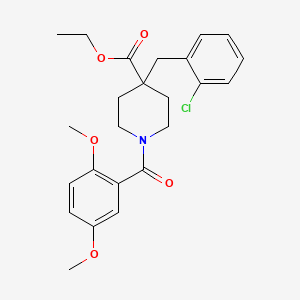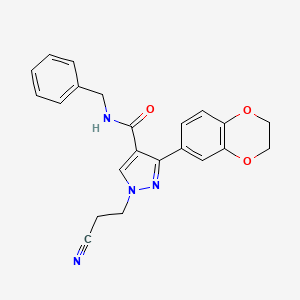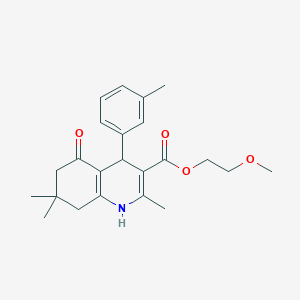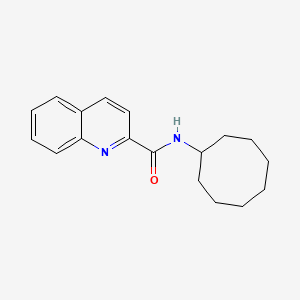
ethyl 4-(2-chlorobenzyl)-1-(2,5-dimethoxybenzoyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-chlorobenzyl)-1-(2,5-dimethoxybenzoyl)-4-piperidinecarboxylate is a chemical compound that is synthesized in the laboratory for scientific research purposes. This compound belongs to the class of piperidinecarboxylates and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2,5-dimethoxybenzoyl)-4-piperidinecarboxylate involves the binding of the compound to the mu opioid receptor. This binding results in the activation of the receptor and the subsequent inhibition of adenylate cyclase. This inhibition leads to a decrease in the production of cyclic AMP, which ultimately results in the inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-(2-chlorobenzyl)-1-(2,5-dimethoxybenzoyl)-4-piperidinecarboxylate have been studied extensively. This compound has been found to have analgesic properties, which make it a potential candidate for the treatment of pain. It has also been found to have antitussive properties, which make it a potential candidate for the treatment of cough. Additionally, this compound has been found to have antidiarrheal properties, which make it a potential candidate for the treatment of diarrhea.
实验室实验的优点和局限性
One of the advantages of using ethyl 4-(2-chlorobenzyl)-1-(2,5-dimethoxybenzoyl)-4-piperidinecarboxylate in lab experiments is its high affinity and selectivity for the mu opioid receptor. This makes it a useful tool for studying the opioid system. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of ethyl 4-(2-chlorobenzyl)-1-(2,5-dimethoxybenzoyl)-4-piperidinecarboxylate. One possible direction is the development of new analogs of this compound with improved solubility and potency. Another possible direction is the study of the interactions between this compound and other opioid receptors. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects. Finally, the potential therapeutic applications of this compound could be explored further to determine if it has potential as a treatment for pain, cough, or diarrhea.
Conclusion:
Ethyl 4-(2-chlorobenzyl)-1-(2,5-dimethoxybenzoyl)-4-piperidinecarboxylate is a chemical compound that has been studied extensively for its biochemical and physiological effects. This compound has high affinity and selectivity for the mu opioid receptor, making it a useful tool for studying the opioid system. While this compound has several advantages for lab experiments, it also has limitations, such as its low solubility in water. There are several future directions for the study of this compound, including the development of new analogs, the study of interactions with other opioid receptors, and the exploration of potential therapeutic applications.
合成方法
The synthesis of ethyl 4-(2-chlorobenzyl)-1-(2,5-dimethoxybenzoyl)-4-piperidinecarboxylate involves several steps. The first step is the protection of the piperidine nitrogen with a Boc group. The second step involves the reaction of the protected piperidine with 2,5-dimethoxybenzoyl chloride in the presence of a base to form the benzoylated piperidine. The third step involves the reaction of the benzoylated piperidine with 2-chlorobenzyl chloride in the presence of a base to form the final compound. The yield of the final compound is approximately 70%.
科学研究应用
Ethyl 4-(2-chlorobenzyl)-1-(2,5-dimethoxybenzoyl)-4-piperidinecarboxylate has been used in various scientific research studies. One of the most common applications of this compound is in the study of opioid receptors. This compound has been found to bind to the mu opioid receptor with high affinity and selectivity. It has also been used in the study of the delta and kappa opioid receptors.
属性
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-(2,5-dimethoxybenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO5/c1-4-31-23(28)24(16-17-7-5-6-8-20(17)25)11-13-26(14-12-24)22(27)19-15-18(29-2)9-10-21(19)30-3/h5-10,15H,4,11-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAHZQPMAXGMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C(C=CC(=C2)OC)OC)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorobenzyl)-1-(2,5-dimethoxybenzoyl)-4-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)

![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4892969.png)




![3-chloro-5-(3,4-dimethoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4892993.png)

![3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4893000.png)
![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)
![[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile](/img/structure/B4893010.png)